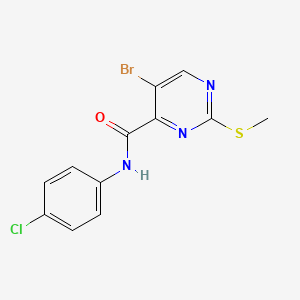
5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine derivative that has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinase C, Janus kinase 2, and phosphodiesterase 5. These enzymes and receptors play critical roles in various physiological and pathological processes, making 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide a promising candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its binding to the active site of target enzymes and receptors, leading to their inhibition. This inhibition can result in the modulation of various signaling pathways, ultimately leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, antitumor, and antiplatelet activities, among others. These effects are attributed to the compound's ability to modulate various signaling pathways, including the NF-κB, JAK/STAT, and cGMP pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown high purity and high yield. It also exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug discovery and development. However, the compound's limited solubility in aqueous solutions and potential toxicity at high concentrations are some of the limitations that need to be considered in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Another direction is the identification of new targets for the compound's inhibitory activity, leading to the development of novel therapeutic agents. Additionally, the use of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-chloro-5-bromoaniline in the presence of potassium carbonate and copper powder. The resulting product is then treated with thioacetamide to obtain the final compound. This synthetic method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3OS/c1-19-12-15-6-9(13)10(17-12)11(18)16-8-4-2-7(14)3-5-8/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSYIBABBWPQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)


![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2440666.png)
![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)


![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)
